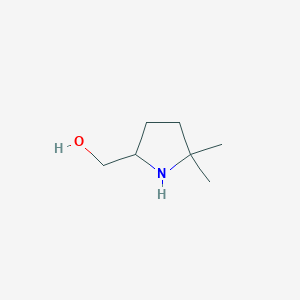

(5,5-Dimethylpyrrolidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5,5-dimethylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)4-3-6(5-9)8-7/h6,8-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQKLHVOCZHBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248551-44-1 | |

| Record name | (5,5-dimethylpyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5,5 Dimethylpyrrolidin 2 Yl Methanol and Its Chiral Analogues

Strategies for Enantioselective Synthesis of Pyrrolidine (B122466) Frameworks

The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis. For pyrrolidine frameworks, and specifically for 5,5-disubstituted derivatives, several enantioselective strategies have been developed, primarily relying on chiral pool-based approaches and asymmetric catalysis.

Chiral Pool-Based Approaches

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Amino acids, in particular, serve as excellent precursors for the synthesis of chiral pyrrolidine derivatives.

While direct chiral pool synthesis of (5,5-Dimethylpyrrolidin-2-yl)methanol is not extensively documented, methodologies for closely related 2,5-disubstituted pyrrolidines provide a conceptual framework. For instance, L-pyroglutamic acid is a common starting material for the synthesis of a variety of 2,5-disubstituted pyrrolidines. ua.es Synthetic strategies often involve the transformation of the carboxylic acid and lactam functionalities to introduce the desired substituents.

A practical approach to a related compound, 5,5-dimethylproline, has been demonstrated, which could serve as a precursor to the target methanol (B129727) derivative. This synthesis starts from 5,5-dimethyl-1-pyrroline (B8520582) N-oxide and proceeds via a carboxylation protocol, showcasing a viable route to the 5,5-dimethylpyrrolidine core. nih.gov Conversion of the resulting 5,5-dimethylproline to this compound would typically involve reduction of the carboxylic acid moiety, a standard transformation in organic synthesis.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, often providing more flexible and efficient routes than chiral pool-based methods. Various catalytic systems have been employed for the synthesis of chiral pyrrolidines.

Organocatalysis, a field that has seen tremendous growth, frequently utilizes proline and its derivatives as catalysts. nih.gov These catalysts can promote a variety of asymmetric transformations, including aldol (B89426) and Michael reactions, which can be strategically employed to construct the pyrrolidine ring with high enantioselectivity. For the synthesis of 5,5-disubstituted pyrrolidines, asymmetric catalytic methods would typically involve the cyclization of a precursor containing the gem-dimethyl group.

Metal-catalyzed reactions also play a crucial role in pyrrolidine synthesis. For example, rhodium-catalyzed asymmetric C-H insertion reactions have been developed to access 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. ua.es Such methods offer the potential for direct functionalization of the pyrrolidine ring.

The following table summarizes key asymmetric catalytic approaches applicable to pyrrolidine synthesis:

| Catalytic Approach | Catalyst Type | Key Transformation | Enantioselectivity |

| Organocatalysis | Proline and its derivatives | Aldol reaction, Michael addition | Often high |

| Metal Catalysis | Rhodium complexes | C-H insertion | High enantio- and diastereocontrol |

Specific Synthetic Routes to this compound

While general strategies provide a foundation, the practical synthesis of this compound requires specific and optimized multi-step routes.

Multi-Step Conversions and Yield Optimization

A patent for a similar chiral pyrrolidine-2-yl-methanol derivative describes a three-step process starting from S-proline, which involves the formation of a Weinreb amide, reaction with a Grignard reagent, and subsequent hydrogenation. nih.gov This highlights a potential strategy where a suitable proline derivative could be modified to introduce the gem-dimethyl group at the 5-position early in the synthetic sequence.

The following table outlines a potential multi-step synthesis for this compound based on the synthesis of 5,5-dimethylproline:

| Step | Reaction | Reagents and Conditions | Reported Yield |

| 1 | N-Boc Protection of 5,5-dimethylpyrrolidine | (Boc)₂O, suitable base | High |

| 2 | Carboxylation | s-BuLi, TMEDA, CO₂ | 72% |

| 3 | Reduction of Carboxylic Acid | LiAlH₄ or BH₃ THF | Typically high |

Novel and Practical Synthetic Avenues for Constrained Pyrrolidines

The development of novel and practical synthetic routes to conformationally constrained pyrrolidines, such as those with a gem-dimethyl group, is an active area of research. A key challenge is the efficient and stereocontrolled construction of the quaternary center at the C5 position.

The aforementioned synthesis of 5,5-dimethylproline via direct carboxylation of the corresponding N-protected pyrrolidine represents a novel and practical approach. nih.gov This method avoids the often-difficult introduction of the gem-dimethyl group onto a pre-existing pyrrolidine scaffold. The scalability of this protocol to multigram quantities makes it particularly attractive for producing this valuable building block. nih.gov

Synthesis of Spirocyclic Derivatives Incorporating the Dimethylpyrrolidine Core

Spirocyclic compounds, which contain two rings sharing a single atom, are of significant interest in drug discovery due to their rigid three-dimensional structures. mdpi.com The 5,5-dimethylpyrrolidine core can serve as a precursor for the synthesis of novel spiro-pyrrolidine derivatives.

A common strategy for the synthesis of spiro-pyrrolidines is the 1,3-dipolar cycloaddition reaction of azomethine ylides with various dipolarophiles. nih.govresearchgate.net In this context, a derivative of 5,5-dimethylpyrrolidin-2-one (B1365610) could be used to generate an azomethine ylide, which would then react with a suitable alkene to form the spirocyclic product. For instance, the reaction of l-substituted 3,3-methylene-5,5-dimethyl-2-pyrrolidinones with nitrilimines has been shown to proceed with complete regio- and diastereoselectivity to afford spiropyrazolines in very good yields. bohrium.com

Multicomponent reactions offer an efficient way to construct complex spirocyclic systems in a single step. acs.orgrsc.org These reactions can involve the in situ generation of an azomethine ylide from a 5,5-dimethylpyrrolidine precursor, which then participates in a cycloaddition with other components to build the spirocyclic framework.

Derivatization Strategies for Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring of this compound offers two primary sites for functionalization: the secondary amine nitrogen and the C-H bonds of the heterocyclic ring. Methodologies to modify these positions are crucial for creating a library of derivatives with tailored properties.

N-Alkylation, N-Acylation, and N-Arylation Reactions

The secondary amine of the pyrrolidin-2-yl)methanol provides a nucleophilic center that readily participates in reactions to form new carbon-nitrogen bonds.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom is a fundamental derivatization strategy. This is typically achieved through the reaction of this compound with various alkylating agents. While direct N-alkylation with alkyl halides is a common approach, modern methodologies often employ greener and more efficient alternatives. For instance, dimethyl carbonate (DMC) has been utilized as an environmentally benign methylating agent for amines, catalyzed by systems like copper-zirconium bimetallic nanoparticles. nih.gov This method offers high selectivity for N-methylation. nih.gov The reaction with benzyl (B1604629) halides, such as benzyl bromide, in the presence of a base like potassium carbonate, is a standard procedure for introducing a benzyl group, a common protecting group and a modulator of steric and electronic properties. mdpi.com

N-Acylation: The formation of an amide bond via N-acylation is another prevalent modification. This is generally accomplished by reacting the pyrrolidine nitrogen with acylating agents like acyl chlorides or acid anhydrides. For example, the reaction with chloroacetyl chloride in the presence of a base such as potassium carbonate in a solvent like dichloromethane (B109758) is a well-established method for introducing an N-chloroacetyl group. nih.gov This functional group can then serve as a handle for further modifications.

N-Arylation: The introduction of aryl substituents on the nitrogen atom is achieved through cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling of amines and aryl halides, has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orgrug.nlresearchgate.net This powerful tool allows for the formation of N-aryl pyrrolidine derivatives under relatively mild conditions. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction and depends on the specific aryl halide and amine coupling partners.

The Ullmann condensation, a copper-catalyzed N-arylation, represents an older but still relevant method. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made, including the use of microwave irradiation and catalytic amounts of copper, which can dramatically reduce reaction times and improve efficiency. nih.gov For instance, copper(0)-catalyzed Ullmann coupling reactions under microwave irradiation have been successfully employed for the synthesis of N-aryl amines. nih.gov

A summary of representative N-functionalization reactions is presented in the table below.

| Reagent/Catalyst System | Reaction Type | Functional Group Introduced |

| Alkyl Halide (e.g., Benzyl Bromide) / Base (e.g., K2CO3) | N-Alkylation | Alkyl (e.g., Benzyl) |

| Dimethyl Carbonate / Cu-Zr Nanoparticles | N-Methylation | Methyl |

| Acyl Chloride (e.g., Chloroacetyl chloride) / Base | N-Acylation | Acyl (e.g., Chloroacetyl) |

| Aryl Halide / Palladium Catalyst / Phosphine Ligand / Base | N-Arylation (Buchwald-Hartwig) | Aryl |

| Aryl Halide / Copper Catalyst / Base | N-Arylation (Ullmann) | Aryl |

This table presents generalized reaction types. Specific conditions and outcomes may vary depending on the exact substrates and reagents used.

C-H Functionalization of the Pyrrolidine Ring

Direct functionalization of the C-H bonds of the pyrrolidine ring represents a more advanced and atom-economical approach to derivatization, avoiding the need for pre-functionalized substrates. Palladium-catalyzed C-H activation has emerged as a powerful strategy for this purpose. nih.gov

In the context of pyrrolidine derivatives, directing groups play a crucial role in achieving site-selective C-H functionalization. nih.gov The nitrogen atom within the pyrrolidine ring can itself act as a directing group, guiding the metal catalyst to a specific C-H bond for activation and subsequent coupling with a reaction partner, such as an aryl halide. While specific examples for this compound are not extensively documented in the reviewed literature, the principles of directed C-H functionalization are broadly applicable to such systems. For instance, rhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been shown to occur selectively at the C2 position. nih.gov This suggests that the C-H bonds adjacent to the nitrogen in the this compound scaffold are potential targets for such transformations, although the steric hindrance from the gem-dimethyl group at the C5 position would likely influence the regioselectivity.

The development of these advanced synthetic methodologies for the derivatization of the pyrrolidine moiety of this compound continues to be an active area of research, driven by the demand for novel chiral ligands, catalysts, and biologically active molecules.

Structural Elucidation and Mechanistic Investigations of 5,5 Dimethylpyrrolidin 2 Yl Methanol Derivatives

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to provide a detailed picture of the molecular framework of (5,5-Dimethylpyrrolidin-2-yl)methanol and its derivatives.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The two methyl groups at the C5 position, being diastereotopic, could potentially show separate signals, though they often appear as a single sharp singlet due to free rotation. The protons on the pyrrolidine (B122466) ring would exhibit complex splitting patterns due to spin-spin coupling. The hydroxymethyl protons at the C2 position would also give rise to characteristic signals.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For instance, the carbon atom attached to the hydroxyl group (C2) and the quaternary carbon (C5) would resonate at characteristic downfield and upfield positions, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C5-CH₃ | ~1.1 - 1.3 | s |

| C3-H₂ | ~1.4 - 1.7 | m |

| C4-H₂ | ~1.7 - 2.0 | m |

| C2-H | ~3.0 - 3.3 | m |

| CH₂OH | ~3.4 - 3.7 | m |

| NH | ~1.5 - 2.5 (broad) | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C5-CH₃ | ~25 - 30 |

| C5 | ~40 - 45 |

| C3 | ~25 - 35 |

| C4 | ~35 - 45 |

| C2 | ~60 - 65 |

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic methods such as Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for the separation and identification of individual components in a mixture.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for pyrrolidine derivatives include the loss of the substituent at the C2 position and ring cleavage.

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. The choice of chromatographic method depends on the volatility and polarity of the compound. GC-MS is suitable for volatile and thermally stable derivatives, while LC-MS is preferred for less volatile or thermally labile compounds. The retention time in chromatography provides an additional parameter for identification. The use of these hyphenated techniques is critical in metabolic studies of related pyrrolidone compounds.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide invaluable insights into the structural, electronic, and energetic properties of molecules, complementing experimental findings. These methods allow for the in-depth analysis of molecular properties that may be difficult to probe experimentally.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are widely used to predict the geometric and electronic properties of molecules. nih.gov For this compound derivatives, DFT calculations with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and calculate various properties. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structure.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in understanding chemical reactions. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. researchgate.net These maps highlight the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are crucial for predicting the sites of chemical reactions. For this compound, the MEP would likely show a negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potentials around the hydrogen atoms of the amine and hydroxyl groups.

| Mulliken Charges | Provides an estimation of the partial atomic charges. |

The pyrrolidine ring in this compound is not planar and can adopt various conformations, such as the envelope and twist forms. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By calculating the relative energies of different conformers, it is possible to predict the most likely three-dimensional structure of the molecule in the gas phase or in solution. This information is critical for understanding its biological activity and interactions with other molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Detailed computational studies, including specific energy values, transition state geometries, and reaction coordinates for reactions catalyzed by this compound derivatives, are not available in the searched literature.

Insights into Stereochemical Control and Reaction Selectivity

Specific models explaining the stereochemical control and reaction selectivity, supported by computational data for this compound derivatives, could not be found in the available research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.